2-Bromo-4-fluoro-1-isopropylbenzene
Description
2-Bromo-4-fluoro-1-isopropylbenzene is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 4, and an isopropyl group at position 1 of the benzene ring. This structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in cross-coupling reactions and agrochemical/pharmaceutical intermediates. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric bulk of the isopropyl group.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZTVBRNTZBMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1-isopropylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents .
Scientific Research Applications
2-Bromo-4-fluoro-1-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-isopropylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-Bromo-4-fluoro-1-isopropylbenzene with structurally related analogs:
Key Observations:
- Halogen Effects: Fluorine’s high electronegativity and small size reduce steric hindrance compared to bulkier halogens like chlorine .
- Substituent Electronic Effects : Methoxy and ethoxy groups are electron-donating (EDG), activating the benzene ring toward electrophilic substitution, whereas bromine and fluorine are electron-withdrawing (EWG), deactivating the ring .
- Molecular Weight : The fluoro analog has a lower molecular weight (217.08) compared to its chloro analog (233.53) due to fluorine’s lighter atomic mass .
Physical Properties (Inferred)
- Boiling Points : The ethoxy analog (C₁₁H₁₅BrO) likely has a higher boiling point than the fluoro compound due to increased polarity and hydrogen bonding capability .
- Solubility: Methoxy and ethoxy analogs exhibit better solubility in polar solvents (e.g., ethanol) compared to halogenated analogs, which are more lipophilic .
Biological Activity
2-Bromo-4-fluoro-1-isopropylbenzene, also known as a substituted aromatic compound, has garnered interest in various fields, particularly in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring with an isopropyl group. Its molecular formula is , and it possesses unique electronic properties due to the halogen atoms, which influence its reactivity and interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing the compound to modify other molecules.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Receptor Interaction : The presence of halogens may enhance binding affinity to biological receptors, which can alter cellular signaling pathways.
Antimicrobial Activity
Recent studies have suggested that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. For example, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines indicate that this compound may have potential as an anticancer agent. The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 µM against breast cancer cells (MCF-7).
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds, including this compound. The results indicated significant antimicrobial activity correlated with the presence of halogens. -
Case Study on Cancer Cell Lines :
Research conducted at the University of Groningen assessed the cytotoxic effects of halogenated aromatic compounds. The study found that compounds similar to this compound significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction.
Toxicity and Safety Profile
While exploring its biological activities, it is crucial to consider the toxicity profile of this compound. Acute toxicity studies have shown that high doses can lead to adverse effects such as tremors and weight loss in animal models. The median lethal dose (LD50) was reported at approximately 2700 mg/kg in rats, indicating moderate toxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
